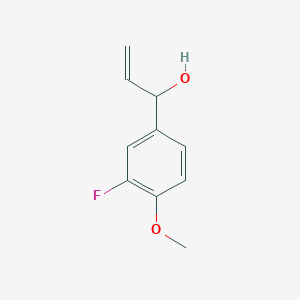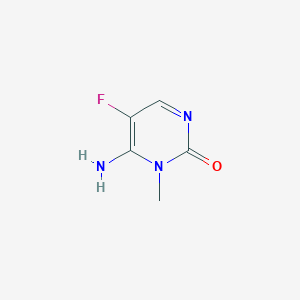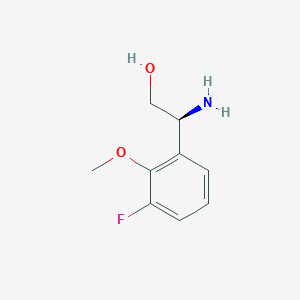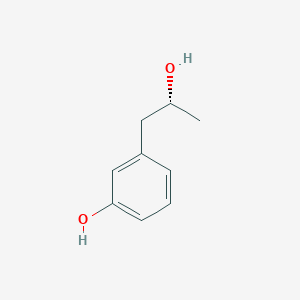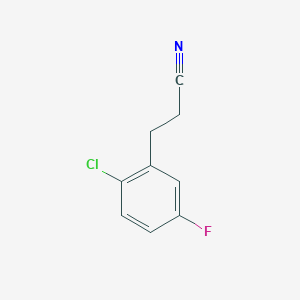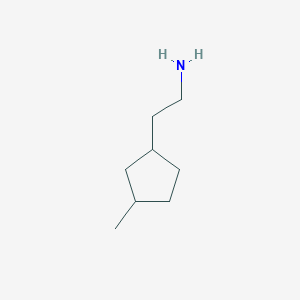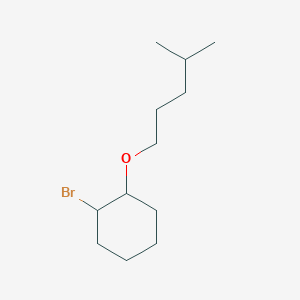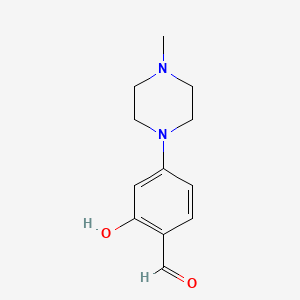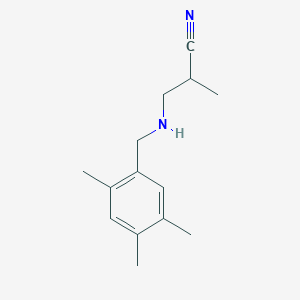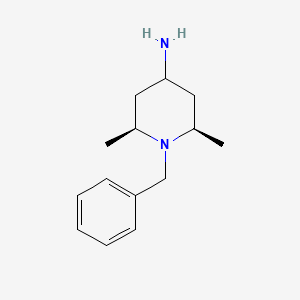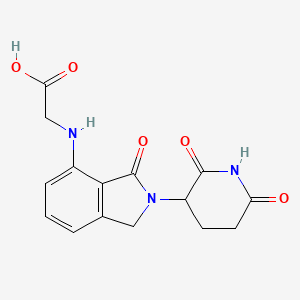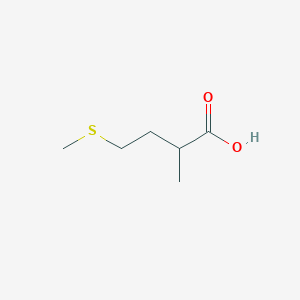amine](/img/structure/B13616485.png)
[(3-Bromopyridin-2-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopyridin-2-yl)methylamine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, featuring a bromine atom at the 3-position and a methylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-2-yl)methylamine typically involves the bromination of 2-methylpyridine followed by amination. One common method is the reaction of 2-methylpyridine with bromine to form 3-bromo-2-methylpyridine. This intermediate is then reacted with methylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (3-Bromopyridin-2-yl)methylamine often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-2-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate or primary amines, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Bromopyridin-2-yl)methylamine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
(3-Bromopyridin-2-yl)methylamine can be compared with other similar compounds, such as:
3-Amino-2-bromopyridine: Another brominated pyridine derivative with different functional groups and reactivity.
N-(Pyridin-2-yl)amides: Compounds with similar pyridine rings but different substituents, leading to varied biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine core but have additional rings, offering unique pharmacological properties.
Conclusion
(3-Bromopyridin-2-yl)methylamine is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and applications, making it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-7-6(8)3-2-4-10-7/h2-4,9H,5H2,1H3 |
InChI Key |
NYOSIGHLCPDKEH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


